5-[3-(Trifluoromethyl)phenyl]furan-2-carbonitrile
Overview
Description
5-[3-(Trifluoromethyl)phenyl]furan-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a trifluoromethylphenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methylene groups such as malononitrile . The reaction is often carried out under basic conditions using catalysts like piperidine or pyridine, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]furan-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]furan-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbonitrile is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
5-[3-(Trifluoromethyl)phenyl]-2-furoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]furan-2-carbonitrile is unique due to the presence of both a nitrile group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. The nitrile group can participate in various chemical transformations, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWEHPJIRUDAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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